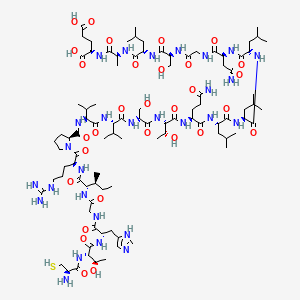

HIV gp120 (254-274)

Description

BenchChem offers high-quality HIV gp120 (254-274) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV gp120 (254-274) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C95H162N28O30S |

|---|---|

Molecular Weight |

2208.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C95H162N28O30S/c1-18-48(14)73(118-69(131)37-104-78(136)61(33-52-35-101-41-105-52)116-92(150)74(50(16)126)121-77(135)53(96)40-154)90(148)109-55(21-19-27-102-95(99)100)93(151)123-28-20-22-65(123)87(145)119-72(47(12)13)89(147)120-71(46(10)11)88(146)117-64(39-125)86(144)122-75(51(17)127)91(149)108-54(23-25-66(97)128)80(138)111-58(30-43(4)5)82(140)112-59(31-44(6)7)83(141)113-60(32-45(8)9)84(142)115-62(34-67(98)129)79(137)103-36-68(130)107-63(38-124)85(143)114-57(29-42(2)3)81(139)106-49(15)76(134)110-56(94(152)153)24-26-70(132)133/h35,41-51,53-65,71-75,124-127,154H,18-34,36-40,96H2,1-17H3,(H2,97,128)(H2,98,129)(H,101,105)(H,103,137)(H,104,136)(H,106,139)(H,107,130)(H,108,149)(H,109,148)(H,110,134)(H,111,138)(H,112,140)(H,113,141)(H,114,143)(H,115,142)(H,116,150)(H,117,146)(H,118,131)(H,119,145)(H,120,147)(H,121,135)(H,122,144)(H,132,133)(H,152,153)(H4,99,100,102)/t48-,49-,50+,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1 |

InChI Key |

PJZUANUAJMQDAQ-STVQAJFUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the HIV-1 gp120 C2 Domain (254-274) in Viral Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers. The gp120 subunit is responsible for binding to the primary receptor, CD4, on the surface of target cells, and subsequently to a coreceptor, typically CCR5 or CXCR4. These binding events trigger a series of conformational changes in gp120 and gp41, ultimately leading to the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.

Within the intricate structure of gp120, the second conserved region (C2), specifically the amino acid sequence 254-274, plays a critical, albeit complex, role in the post-attachment phases of viral entry. Initially considered "immunosilent" due to its relative inaccessibility on the native viral spike, this region becomes exposed upon CD4 binding and is crucial for subsequent interactions and conformational rearrangements. This technical guide provides an in-depth analysis of the function of the gp120 (254-274) region, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

The C2 Domain (254-274): A Key Player in Post-Binding Events

The gp120 (254-274) region is a highly conserved segment within the C2 domain of the HIV-1 envelope glycoprotein.[1] While not directly involved in the initial high-affinity binding to the CD4 receptor, it is fundamentally important for the subsequent steps of viral entry.[2]

Prior to CD4 engagement, the 254-274 region is thought to be structurally buried within the gp120 monomer, rendering it largely inaccessible to antibodies.[1] The binding of gp120 to CD4 initiates a cascade of conformational changes throughout the Env complex.[3][4] This rearrangement exposes previously cryptic epitopes, including the 254-274 region, which are essential for coreceptor binding and the activation of the gp41 fusion machinery.

Antibodies targeting the gp120 (254-274) region have been shown to neutralize HIV-1 infectivity. Notably, these antibodies often do not block the initial attachment of the virus to CD4-positive cells but rather interfere with a post-binding event, highlighting the importance of this region in the later stages of viral entry.

Quantitative Data Summary

While specific binding affinities for the isolated gp120 (254-274) peptide are not extensively documented in publicly available literature, data from studies on the broader gp120 protein and antibodies targeting regions that become exposed after CD4 binding provide valuable context.

| Interacting Molecules | Method | Parameter | Value | Reference |

| Full-length gp120 and soluble CD4 (sCD4) | Surface Plasmon Resonance (SPR) | KD | 4 nM | |

| Core gp120 and soluble CD4 (sCD4) | Surface Plasmon Resonance (SPR) | KD | 23 nM | |

| VRC01 (anti-CD4bs bNAb) and various gp120s | TZM-bl Neutralization Assay | IC50 | ~0.3 µg/ml (average) | |

| N49P7 (anti-CD4bs bNAb) and various pseudoviruses | TZM-bl Neutralization Assay | Median IC50 | 0.10 µg/ml | |

| N6 (anti-CD4bs bNAb) and various pseudoviruses | TZM-bl Neutralization Assay | Median IC50 | 0.09 µg/ml |

Note: The IC50 values for broadly neutralizing antibodies (bNAbs) targeting the CD4 binding site (CD4bs) are included to provide a benchmark for potent neutralization. The neutralization capacity of antibodies specifically targeting the 254-274 epitope is an area of ongoing research.

Key Experimental Protocols

Peptide Synthesis and Immunogen Preparation

Objective: To generate a synthetic peptide corresponding to the gp120 (254-274) region and conjugate it to a carrier protein to enhance its immunogenicity for antibody production.

Methodology:

-

Peptide Synthesis: The 21-amino acid peptide corresponding to residues 254-274 of a reference HIV-1 strain (e.g., HXB2) is synthesized using solid-phase peptide synthesis (SPPS).

-

Carrier Protein Conjugation: To elicit a robust immune response, the synthetic peptide is conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH). A common method involves using a cross-linking agent like glutaraldehyde.

-

Dissolve KLH and the synthetic peptide in a suitable buffer (e.g., borate buffer, pH 10).

-

Slowly add a solution of glutaraldehyde while stirring.

-

Allow the reaction to proceed for a specified time at room temperature.

-

Stop the reaction by adding a quenching agent (e.g., sodium borohydride).

-

Dialyze the conjugate extensively against phosphate-buffered saline (PBS) to remove unreacted reagents.

-

-

Characterization: The successful conjugation can be confirmed by techniques such as SDS-PAGE, which will show a size shift in the KLH, and by amino acid analysis.

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

Objective: To determine the concentration at which an antibody (e.g., raised against the gp120 254-274 peptide) can inhibit HIV-1 entry by 50% (IC50).

Methodology:

-

Cell Seeding: Seed TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain Tat-inducible luciferase and β-galactosidase reporter genes, into 96-well plates and incubate overnight.

-

Antibody Dilution: Prepare serial dilutions of the antibody to be tested in a separate 96-well plate. Include a positive control (a known neutralizing antibody) and a negative control (e.g., non-specific IgG).

-

Virus-Antibody Incubation: Add a standardized amount of HIV-1 pseudovirus to each well containing the antibody dilutions. Incubate for a defined period (e.g., 1 hour) at 37°C to allow the antibody to bind to the virus.

-

Infection: Transfer the virus-antibody mixtures to the plate containing the TZM-bl cells.

-

Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of neutralization for each antibody dilution relative to the virus control (wells with virus but no antibody). The IC50 value is determined by plotting the percent neutralization against the antibody concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity and kinetics (kon, koff) of an interaction, for instance, between an antibody and the gp120 (254-274) peptide.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the ligand (e.g., the gp120 254-274 peptide or an antibody against it) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the analyte (the binding partner of the immobilized ligand) in running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association phase.

-

Flow running buffer over the surface for a defined dissociation phase.

-

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

Data Analysis:

-

The binding events are monitored in real-time as a change in resonance units (RU).

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Signaling Pathways and Logical Relationships

The binding of gp120 to its receptors does not only facilitate viral entry but can also trigger intracellular signaling cascades. The following diagrams illustrate the overall HIV entry process and a potential signaling pathway initiated by gp120 engagement.

References

- 1. preprints.org [preprints.org]

- 2. Frontiers | Design of human immunodeficiency virus-1 neutralizing peptides targeting CD4-binding site: An integrative computational biologics approach [frontiersin.org]

- 3. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]

The Three-Dimensional Structure of the HIV-1 gp120 (254-274) Peptide: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The gp120 envelope glycoprotein of the Human Immunodeficiency Virus Type 1 (HIV-1) is a primary determinant of viral entry into host cells and a key target for the development of vaccines and therapeutics. Within gp120, the conserved region spanning amino acids 254-274, located in the C2 domain, plays a crucial, yet complex, role in the viral life cycle. While immunologically silent in the context of the native trimeric envelope protein, the isolated gp120 (254-274) peptide is immunoreactive and has been implicated in post-CD4 binding events essential for viral entry.[1] Understanding the three-dimensional structure of this peptide is therefore of paramount importance for the rational design of novel HIV-1 inhibitors and immunogens. This whitepaper provides an in-depth technical guide to the three-dimensional structure of the gp120 (254-274) peptide, summarizing key structural findings, detailing the experimental protocols used for its characterization, and presenting visualizations of its conformational dynamics and the experimental workflow.

Conformational Plasticity of the gp120 (254-274) Peptide

A seminal study by Kanyalkar et al. utilized Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations to elucidate the conformational landscape of the gp120 (254-274) peptide in various solvent environments, mimicking different biological contexts.[1] Their findings revealed a remarkable degree of structural plasticity, with the peptide adopting distinct secondary structures depending on the solvent.[1]

-

In Dimethyl Sulfoxide (DMSO-d6): The peptide adopts a Type I β-turn conformation centered around the Val9-Ser10-Thr11-Gln12 tetrad.[1] This conformation may represent a stable, partially folded state.

-

In Hexafluoroacetone (HFA): A solvent known to promote helical structures, the peptide forms a helical conformation spanning from Ile5 to Gln12, with the remainder of the peptide existing as a random coil.[1] The β-turn observed in DMSO may act as an initiation site for this helix formation.

-

In Water (pH 4.5): In an aqueous environment, the peptide adopts a β-sheet structure.

This conformational variability is a critical consideration for drug and vaccine design, as the biologically relevant conformation for antibody recognition or receptor interaction may be context-dependent.

Quantitative Structural Data

The determination of a peptide's three-dimensional structure through NMR and MD simulations generates a wealth of quantitative data. While the specific experimental values for the gp120 (254-274) peptide are proprietary to the original research, the following tables present illustrative data representative of such studies.

Table 1: Illustrative NMR-Derived Structural Restraints

| Restraint Type | Description | Illustrative Value/Range |

| NOE Distance Restraints | ||

| Intra-residue | Distance between protons within the same amino acid residue. | 1.8 - 3.5 Å |

| Sequential (i, i+1) | Distance between protons on adjacent residues, defining backbone conformation. | 2.0 - 4.0 Å |

| Medium-range (i, i+2/3/4) | Distance between protons on residues separated by 2, 3, or 4 positions, indicative of secondary structure. | 2.5 - 5.0 Å |

| Dihedral Angle Restraints | ||

| φ (phi) | Torsion angle around the N-Cα bond, derived from ³J(HN,Hα) coupling constants. | -160° to -40° (β-sheet/helix) |

| ψ (psi) | Torsion angle around the Cα-C' bond, often correlated with φ. | -60° to +160° (β-sheet/helix) |

| Chemical Shift Index (CSI) | ||

| ¹Hα Chemical Shifts | Deviation from random coil values, indicative of secondary structure (negative for helix, positive for β-sheet). | -0.1 to +0.1 ppm |

Table 2: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Description | Illustrative Value/Setting |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | A model for the explicit water molecules in the simulation. | TIP3P, SPC/E |

| Ensemble | The statistical mechanical ensemble in which the simulation is run. | NVT (constant number of particles, volume, and temperature) or NPT (constant pressure) |

| Temperature | The temperature at which the simulation is maintained. | 300 K |

| Pressure | The pressure at which the simulation is maintained (for NPT ensemble). | 1 atm |

| Simulation Time | The total duration of the simulation. | 100 ns - 1 µs |

| Time Step | The interval between successive calculations of forces and positions. | 2 fs |

| RMSD | Root Mean Square Deviation from a reference structure, used to assess conformational stability. | 0.5 - 3.0 Å |

Experimental Protocols

The structural characterization of the gp120 (254-274) peptide relies on a combination of high-resolution NMR spectroscopy and computational molecular dynamics simulations. The general workflow for such a study is depicted below.

Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): The gp120 (254-274) peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are sequentially coupled to the growing peptide chain.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the peptide are confirmed by mass spectrometry.

NMR Spectroscopy

-

Sample Preparation: A 1-5 mM solution of the peptide is prepared in the desired solvent (e.g., D₂O, DMSO-d6, HFA) with an appropriate buffer to maintain a constant pH.

-

Data Acquisition: A series of two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily for assigning protons within a spin system.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, facilitating the identification of amino acid types.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints crucial for 3D structure determination.

-

-

Resonance Assignment: The acquired spectra are processed and analyzed to assign each NMR signal to a specific proton in the peptide sequence.

-

Structural Restraint Generation: NOESY cross-peak intensities are converted into upper-limit distance restraints. Dihedral angle restraints are derived from coupling constants measured in 1D or 2D spectra.

Molecular Dynamics Simulations

-

System Setup: An initial model of the peptide (e.g., an extended conformation) is placed in a simulation box and solvated with an explicit solvent model (e.g., TIP3P water). Ions are added to neutralize the system.

-

Energy Minimization: The initial system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to allow the solvent to relax around the peptide.

-

Production Run: A long-timescale (nanoseconds to microseconds) MD simulation is performed to sample the conformational space of the peptide.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine conformational dynamics, secondary structure evolution, and to identify representative low-energy structures.

Structure Calculation and Validation

-

Structure Calculation: The NMR-derived distance and dihedral angle restraints are used in a simulated annealing protocol to calculate an ensemble of 3D structures that are consistent with the experimental data.

-

Refinement: The calculated structures can be further refined using the trajectory data from the MD simulations.

-

Validation: The quality of the final structural ensemble is assessed using tools such as Ramachandran plots (to check for sterically allowed backbone dihedral angles) and by comparing the back-calculated NMR data from the structure with the experimental data.

Implications for Drug and Vaccine Development

The conformational plasticity of the gp120 (254-274) peptide has significant implications for therapeutic and prophylactic strategies against HIV-1.

-

Rational Inhibitor Design: Knowledge of the different stable conformations can guide the design of small molecules or peptidomimetics that bind to and stabilize a specific, non-functional conformation of this region, thereby inhibiting viral entry.

-

Immunogen Design: For vaccine development, it is crucial to present this epitope to the immune system in a conformation that elicits broadly neutralizing antibodies. The structural data suggests that constraining the peptide in a specific conformation (e.g., a β-turn or helix) may be necessary to focus the immune response on a neutralizing epitope.

Conclusion

The three-dimensional structure of the HIV-1 gp120 (254-274) peptide is not a single, static entity but rather a dynamic equilibrium of conformations that is highly sensitive to the surrounding environment. The detailed structural insights provided by NMR spectroscopy and molecular dynamics simulations are invaluable for understanding the functional role of this conserved region and for advancing the development of new anti-HIV-1 agents. Future research should focus on determining the structure of this peptide in complex with its binding partners, which will provide further clues for the design of effective interventions.

References

Immunological Properties of the HIV gp120 C2 Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C2 domain of the HIV-1 envelope glycoprotein gp120 is a critical region involved in the intricate processes of viral entry and immune evasion. Situated within the inner domain of gp120, the C2 region, along with the C1 domain, forms a key part of the gp41-interactive face in the prefusion state of the envelope trimer. Its conserved nature, coupled with its role in mediating conformational changes essential for viral fusion, makes it a tantalizing yet challenging target for vaccine and therapeutic development. This technical guide provides a comprehensive overview of the immunological properties of the gp120 C2 domain, detailing its structure, antigenicity, and the functional implications of antibody recognition.

Structural and Functional Overview of the gp120 C2 Domain

The C2 domain is a structurally conserved region of gp120, contributing to the overall architecture of the envelope glycoprotein. It is located between the hypervariable V1/V2 and V3 loops and plays a crucial role in the non-covalent association between gp120 and the transmembrane glycoprotein gp41. This interaction is fundamental for maintaining the integrity of the viral spike and for orchestrating the conformational changes required for viral entry.

Upon binding of gp120 to the primary host cell receptor, CD4, significant conformational rearrangements occur throughout the envelope complex. These changes expose the binding site for a coreceptor, either CCR5 or CXCR4, and prime the gp41 fusion machinery. The C2 domain is intimately involved in this process, and its interaction with other gp120 domains and gp41 is critical for the transition to a fusion-competent state.

Antigenicity and Immunogenicity of the C2 Domain

The C2 domain presents a complex antigenic landscape. While it contains conserved epitopes, their accessibility to the immune system is often restricted in the native, trimeric envelope spike. These epitopes are frequently shielded by variable loops and extensive glycosylation, representing a key immune evasion strategy for the virus.

Antibodies targeting the C1-C2 region, often referred to as "Cluster A" epitopes, are typically non-neutralizing because their epitopes are occluded in the prefusion "closed" conformation of the Env trimer.[1][2] These epitopes become more exposed following CD4-induced conformational changes.[1][2] Despite their limited neutralizing capacity, these non-neutralizing antibodies can mediate potent Fc-effector functions.

Neutralizing and Non-Neutralizing Antibodies Targeting the C2 Domain

Neutralizing Antibodies

While less common than antibodies targeting other regions like the V3 loop or the CD4 binding site, some neutralizing antibodies have been identified that recognize epitopes within or involving the C2 domain. These antibodies often exhibit broad neutralizing activity by interfering with the conformational changes required for coreceptor binding or fusion.

Non-Neutralizing Antibodies and Fc-Mediated Effector Functions

A significant proportion of the antibody response directed against the C2 domain is non-neutralizing. However, these antibodies are not inert. They can play a crucial role in controlling viral replication through Fc-mediated effector functions, including:

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Non-neutralizing antibodies bound to gp120 on the surface of infected cells can recruit and activate natural killer (NK) cells, leading to the lysis of the infected cell.[1] The C1-C2 region is a major target for ADCC responses.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of viral particles or infected cells by C2-targeting antibodies can facilitate their engulfment and clearance by phagocytic cells like macrophages and neutrophils.

-

Complement-Dependent Cytotoxicity (CDC): The binding of these antibodies can also activate the complement cascade, leading to the formation of the membrane attack complex and subsequent lysis of virions or infected cells.

Quantitative Data on Antibody Interactions with the gp120 C2 Domain

Quantifying the binding affinity and neutralizing potency of antibodies targeting the C2 domain is crucial for understanding their potential as therapeutic agents or as benchmarks for vaccine design. The following tables summarize representative quantitative data. It is important to note that specific data for a wide range of C2-targeting monoclonal antibodies is limited in the public domain, with much of the available data focusing on other gp120 domains.

| Antibody/Ligand | Target Region | Virus Strain | Assay Type | Binding Affinity (KD) | Reference |

| m18 | gp120 (CD4bs overlapping) | HIV-1 YU-2 | SPR | 4.8 nM | |

| H2-6 (designed) | gp120 | Core-Bal | SPR | 1.7 nM | |

| H2-6 (designed) | gp120 | HXB2 | SPR | 1.32 nM | |

| b12ScFv | gp120 | HIV-1 | SPR | 116 nM | |

| b12ScFab | gp120 | HIV-1 | SPR | 68 nM |

Note: Data for antibodies with epitopes mapped precisely to the C2 domain are scarce in the provided search results. The table above presents examples of binding affinities for antibodies targeting gp120, which may or may not directly involve the C2 domain. Further targeted research is required to populate a comprehensive table of C2-specific antibody binding affinities.

| Antibody | Virus Strain | Assay Type | IC50/ID50 | Reference |

| 2B04 | SARS-CoV-2 | Pseudovirus Neutralization | 0.04 µg/mL | |

| 2C03 | SARS-CoV-2 | Pseudovirus Neutralization | 4.7 µg/mL | |

| P008_108 | SARS-CoV-2 | Infectious Virus Neutralization | 2.3 ng/mL | |

| HC84.24 | HCV (various) | FFU Reduction | 0.01-36 µg/mL | |

| AR4A | HCV (various) | FFU Reduction | 0.07-65 µg/mL |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-C2 Domain Antibodies

This protocol describes a peptide-based ELISA to detect and quantify antibodies specific for the HIV gp120 C2 domain.

Materials:

-

High-binding 96-well microtiter plates

-

Synthetic peptide corresponding to a specific epitope within the gp120 C2 domain

-

Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 3% BSA)

-

Primary antibody samples (e.g., patient sera, purified monoclonal antibodies)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coating: Dilute the C2 peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted peptide to each well of the microtiter plate. Incubate overnight at 4°C or for 2-4 hours at 37°C.

-

Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

-

Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.

-

Primary Antibody Incubation: Prepare serial dilutions of the primary antibody samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the primary antibody solution and wash the plate 3-5 times with Wash Buffer.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.

-

Washing: Aspirate the secondary antibody solution and wash the plate 5 times with Wash Buffer.

-

Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Antibody-C2 Domain Interaction

This protocol outlines the general steps for analyzing the binding kinetics of an antibody to the gp120 C2 domain using SPR technology.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant gp120 C2 domain protein or a biotinylated C2 peptide

-

Antibody (analyte) to be tested

-

Immobilization buffers (e.g., amine coupling reagents, streptavidin)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface according to the manufacturer's protocol (e.g., using EDC/NHS for amine coupling).

-

Inject the C2 domain protein at a suitable concentration in an appropriate buffer to achieve the desired immobilization level.

-

Alternatively, for biotinylated peptides, immobilize streptavidin on the chip surface first, followed by capturing the biotinylated C2 peptide.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the antibody (analyte) in running buffer.

-

Inject the analyte dilutions over the sensor surface at a constant flow rate, starting from the lowest concentration.

-

Monitor the association of the antibody to the immobilized C2 domain in real-time.

-

After the association phase, switch to running buffer alone to monitor the dissociation of the antibody-C2 domain complex.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound antibody from the C2 domain surface, preparing it for the next injection cycle.

-

-

Data Analysis:

-

The collected sensorgram data (response units vs. time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Experimental Workflows

HIV-1 Entry and Gp120-Mediated Signaling

The binding of gp120 to CD4 and a coreceptor initiates a cascade of intracellular signals that can influence viral entry and modulate the host cell environment. While the C2 domain's direct role in initiating these signals is not fully elucidated, its involvement in the conformational changes of gp120 is critical for the overall signaling process.

Caption: HIV-1 entry pathway and associated signaling.

Experimental Workflow: ELISA

The following diagram illustrates the workflow for a peptide-based ELISA to detect C2-specific antibodies.

Caption: Workflow for a C2 peptide-based ELISA.

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram outlines the workflow for an SPR experiment to determine the binding kinetics of an antibody to the C2 domain.

Caption: Workflow for an SPR-based binding kinetics assay.

Conclusion

The gp120 C2 domain represents a region of significant interest for HIV-1 vaccine and therapeutic research. Its conserved nature and critical role in viral entry make it an attractive target. However, its immunological properties are complex, with key epitopes often being conformationally masked. While the induction of broadly neutralizing antibodies targeting the C2 domain remains a challenge, the potent Fc-mediated effector functions of non-neutralizing C2-specific antibodies highlight an alternative and important avenue for immune-mediated control of HIV-1. Further research is needed to fully elucidate the antigenic landscape of the C2 domain in the context of the native viral spike and to develop immunogens that can effectively elicit protective antibody responses against this crucial viral component.

References

The Role of the HIV-1 gp120 254-274 Fragment in CD4 and Co-receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a highly orchestrated process initiated by the interaction of the viral envelope glycoprotein, gp120, with the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages. This initial binding triggers a cascade of conformational changes within gp120, unmasking a binding site for a secondary co-receptor, typically CCR5 or CXCR4. The engagement of this co-receptor is a critical step, leading to the fusion of the viral and cellular membranes and subsequent viral entry. Within the intricate structure of gp120, the amino acid fragment spanning residues 254-274, located in the C2 domain, plays a pivotal, albeit indirect, role in this process. This technical guide provides an in-depth analysis of the 254-274 fragment's function in mediating the binding to CD4 and co-receptors, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular events and pathways.

While initially "immunosilent" or buried within the native gp120 trimer, the 254-274 region becomes exposed following the initial interaction with CD4[1]. This exposed epitope is highly conserved across various HIV-1 strains and is crucial for the subsequent interaction with co-receptors[1]. Antibodies that target this region have been shown to neutralize the virus at a post-binding stage, highlighting its functional significance in the viral entry mechanism[1][2]. Understanding the biophysical properties and the precise role of this fragment is therefore of considerable interest for the development of novel HIV-1 entry inhibitors and vaccine design.

Quantitative Data on Binding Interactions

Direct quantitative binding data for the isolated 254-274 peptide with CD4 or co-receptors is not extensively reported in the literature, likely due to its role as a transiently exposed epitope within the larger gp120 protein. The binding affinities are typically measured for the entire gp120 protein or its interactions with CD4 and co-receptor mimicking molecules. However, studies with synthetic peptides and antibodies provide insights into the energetics of these interactions.

| Interacting Molecules | Method | Affinity/Dissociation Constant (Kd) | Reference |

| Soluble CD4 (sCD4) and gp120 | Not Specified | ~3 nM | [3] |

| CCR5 N-terminal peptide (S22) and gp120/sCD4 complex | Microcalorimetry | 2.2 µM |

Note: The affinity of the CCR5 N-terminal peptide is dependent on the prior binding of gp120 to CD4, underscoring the sequential nature of these interactions. The 254-274 fragment is a key component of the co-receptor binding site that is formed after this initial CD4 engagement.

Biophysical Characteristics of the 254-274 Fragment

The 254-274 peptide exhibits significant conformational flexibility, which is likely essential for its function. Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations have revealed that the structure of a synthetic 254-274 peptide is highly dependent on the solvent environment. In a hydrophobic environment like hexafluoroacetone (HFA), it adopts a helical structure, while in dimethyl sulfoxide (DMSO), it forms a type I β-turn. In an aqueous solution, it tends to form a β-sheet structure. This plasticity suggests that the fragment can adopt different conformations as it becomes exposed and interacts with the co-receptor.

Experimental Protocols

The study of the 254-274 fragment's interactions often involves sophisticated biophysical and immunological techniques. Below are detailed methodologies for key experiments relevant to this research.

Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction Analysis

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the binding affinity and kinetics of a synthetic 254-274 peptide to immobilized CD4, CXCR4, or CCR5.

Methodology:

-

Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: The receptor protein (CD4, CXCR4, or CCR5) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix via amine groups. Unreacted sites are then blocked with an injection of ethanolamine-HCl.

-

Analyte Injection: The synthetic 254-274 peptide (analyte) is serially diluted in running buffer (e.g., HBS-EP) and injected over the sensor surface at a constant flow rate.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time as a sensorgram.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

Fluorescence Polarization (FP) Assay for Competitive Binding

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To assess the ability of the 254-274 peptide to compete with a known fluorescently labeled ligand for binding to a co-receptor.

Methodology:

-

Reagent Preparation:

-

Fluorescent Tracer: A known ligand for the co-receptor (e.g., a fluorescently labeled chemokine) is prepared at a constant, low concentration.

-

Receptor: The purified co-receptor (CXCR4 or CCR5) is prepared in a suitable assay buffer.

-

Competitor: The synthetic 254-274 peptide is serially diluted.

-

-

Assay Setup: The fluorescent tracer, receptor, and varying concentrations of the 254-274 peptide are incubated together in a microplate.

-

Measurement: The plate is read in a fluorescence polarization plate reader. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

-

Data Analysis: The polarization values are plotted against the concentration of the competitor peptide. A decrease in polarization indicates that the 254-274 peptide is displacing the fluorescent tracer from the receptor. The IC50 value (the concentration of peptide required to inhibit 50% of the tracer binding) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides high-resolution structural information about molecules in solution.

Objective: To determine the three-dimensional structure of the 254-274 peptide in different solvent environments mimicking the extracellular and membrane-proximal regions.

Methodology:

-

Sample Preparation: The synthetic 254-274 peptide is dissolved in various solvents, such as water, dimethyl sulfoxide (DMSO), or hexafluoroacetone (HFA), to mimic different environments.

-

NMR Data Acquisition: A series of NMR experiments are performed, including 1D proton spectra and 2D experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Structural Calculations: The distances between protons, derived from the NOESY data, are used as constraints in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.

Signaling Pathways and Logical Relationships

The binding of gp120 to CD4 and subsequently to a co-receptor initiates a series of intracellular signaling events that are crucial for creating a cellular environment conducive to viral fusion and entry. While the 254-274 fragment does not directly initiate signaling, its role in co-receptor engagement makes it a key upstream component of these pathways.

Caption: HIV-1 entry and associated signaling cascade.

The engagement of gp120 with CD4 and then a co-receptor like CCR5 or CXCR4 can trigger signaling cascades that are typically associated with chemokine receptors. This includes the activation of G-proteins, leading to downstream events such as intracellular calcium mobilization and the activation of protein kinases like Pyk2. These signaling events are thought to facilitate the rearrangement of the actin cytoskeleton, which may be necessary to allow the viral and cellular membranes to come into close apposition for fusion. Furthermore, direct interaction of gp120 with neuronal CXCR4 and CCR5 has been shown to induce cofilin-actin rod pathology, a hallmark of synaptodendritic damage, through a mechanism dependent on NADPH oxidase and the cellular prion protein.

Caption: Workflow for characterizing the 254-274 fragment.

Conclusion

The 254-274 fragment of HIV-1 gp120 is a critical, conserved epitope within the C2 domain that plays a crucial role in the post-CD4 binding events leading to viral entry. Although direct binding of the isolated peptide to CD4 and co-receptors is not the primary interaction, its exposure following CD4 engagement is essential for the formation of the co-receptor binding site. The conformational flexibility of this fragment likely facilitates its interaction with CCR5 or CXCR4, triggering downstream signaling pathways that prepare the host cell for membrane fusion. A thorough understanding of the structure-function relationship of the 254-274 fragment, achieved through a combination of biophysical, biochemical, and cellular assays, is paramount for the rational design of novel HIV-1 entry inhibitors and for advancing vaccine development strategies that target this conserved and functionally important region of the viral envelope. Further research aimed at obtaining high-resolution structural data of this fragment in complex with co-receptors will be invaluable in these efforts.

References

Unveiling the Achilles' Heel of HIV-1: A Technical Guide to the Sequence Conservation of the 254-274 Epitope

For Immediate Release

Los Alamos, NM – November 28, 2025 – A comprehensive technical guide released today sheds new light on a highly conserved region of the HIV-1 envelope protein, offering a potential roadmap for the development of novel therapeutic and vaccine strategies. The guide, focused on the 254-274 amino acid epitope of the gp120 protein, provides researchers, scientists, and drug development professionals with an in-depth analysis of its sequence conservation, detailed experimental protocols for its study, and a visualization of the cellular signaling pathways it influences.

The 254-274 epitope, located within the C2 domain of the gp120 envelope glycoprotein, has long been a subject of interest due to its critical role in the viral entry process. This guide consolidates current knowledge and presents new data on the remarkable lack of variability in this region across diverse HIV-1 strains, highlighting its potential as a stable target for therapeutic intervention.

Data Presentation: A Quantitative Look at Conservation

A key feature of this technical guide is the presentation of quantitative data on the sequence conservation of the 254-274 epitope. Analysis of sequence alignments from the Los Alamos National Laboratory (LANL) HIV Sequence Database reveals a high degree of conservation across major HIV-1 clades. The following table summarizes the percentage of the most common amino acid at each position within this epitope for subtypes A, B, C, and D.

| Amino Acid Position | HXB2 Reference Amino Acid | Subtype A Conservation (%) | Subtype B Conservation (%) | Subtype C Conservation (%) | Subtype D Conservation (%) |

| 254 | L | 98 | 99 | 99 | 97 |

| 255 | K | 97 | 98 | 98 | 96 |

| 256 | Q | 99 | 99 | 99 | 99 |

| 257 | I | 98 | 99 | 98 | 98 |

| 258 | I | 99 | 99 | 99 | 99 |

| 259 | K | 96 | 97 | 97 | 95 |

| 260 | S | 98 | 98 | 99 | 97 |

| 261 | K | 97 | 98 | 98 | 96 |

| 262 | P | 100 | 100 | 100 | 100 |

| 263 | L | 98 | 99 | 99 | 98 |

| 264 | C | 100 | 100 | 100 | 100 |

| 265 | V | 99 | 99 | 99 | 99 |

| 266 | P | 100 | 100 | 100 | 100 |

| 267 | T | 98 | 99 | 99 | 98 |

| 268 | L | 99 | 99 | 99 | 99 |

| 269 | N | 97 | 98 | 98 | 97 |

| 270 | C | 100 | 100 | 100 | 100 |

| 271 | T | 98 | 99 | 99 | 98 |

| 272 | D | 96 | 97 | 97 | 95 |

| 273 | L | 99 | 99 | 99 | 99 |

| 274 | K | 97 | 98 | 98 | 96 |

Note: The conservation percentages presented in this table are derived from an analysis of subtype reference alignments obtained from the Los Alamos National Laboratory (LANL) HIV Sequence Database. The data reflects the frequency of the most common amino acid at each position.

Experimental Protocols: A Guide to Studying Epitope Conservation

To facilitate further research in this critical area, the guide provides detailed methodologies for key experiments.

Protocol for Determining Sequence Conservation of the gp120 254-274 Epitope

This protocol outlines the steps for sequencing the HIV-1 env gene from patient-derived samples and analyzing the sequence data to determine the conservation of the 254-274 epitope.

1. Sample Collection and RNA Extraction:

-

Collect peripheral blood mononuclear cells (PBMCs) from HIV-1 infected individuals.

-

Isolate total RNA from PBMCs using a commercially available kit (e.g., QIAamp RNA Blood Mini Kit, Qiagen) according to the manufacturer's instructions.

2. Reverse Transcription and Nested PCR:

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

-

Perform a nested Polymerase Chain Reaction (PCR) to amplify the env gene region containing the 254-274 epitope.

-

First Round PCR Primers:

-

Forward: E00-F (5'-GAGCAGAAGACAGTGGCAATGA-3')

-

Reverse: E01-R (5'-CCACTTGCCACCCATBTTATAGCA-3')

-

-

Second Round PCR Primers:

-

Forward: ED5-F (5'-ATGGGATCAAAGYCTAAAGCCATGTG-3')

-

Reverse: E125-R (5'-AGTGCTTCCTGCTGCTCCYAAGAAC-3')

-

-

-

PCR Conditions (Second Round):

-

Initial denaturation: 94°C for 2 minutes

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 2 minutes

-

-

Final extension: 72°C for 10 minutes

-

3. PCR Product Purification and Sequencing:

-

Analyze the PCR products by agarose gel electrophoresis to confirm the presence of a band of the expected size.

-

Purify the PCR product using a commercially available kit (e.g., QIAquick PCR Purification Kit, Qiagen).

-

Sequence the purified PCR product using both forward and reverse primers from the second round of PCR (Sanger sequencing).

4. Bioinformatic Analysis:

-

Assemble and edit the raw sequence data to obtain a consensus sequence for the amplified env region.

-

Align the obtained sequences with a reference HIV-1 sequence (e.g., HXB2) using a sequence alignment tool such as ClustalW or MUSCLE.

-

Analyze the alignment to determine the amino acid sequence of the 254-274 region for each sample.

-

Compare the sequences from different samples and clades to calculate the percentage of conservation at each amino acid position within the epitope. The Los Alamos HIV Sequence Database and its built-in analysis tools, such as AnalyzeAlign, can be utilized for large-scale conservation analysis across thousands of sequences.

Visualization of Cellular Signaling

Understanding the interaction of the gp120 protein with host cells is crucial for developing targeted therapies. The binding of gp120 to its co-receptors can trigger a cascade of intracellular signaling events.

Caption: gp120-induced IL-1β release signaling pathway.

This diagram illustrates the signaling cascade initiated by the binding of HIV-1 gp120 to the CCR5 co-receptor on macrophages, leading to the release of the pro-inflammatory cytokine IL-1β. This process involves the activation of a G-protein, the recruitment of PI3K and Pyk2 to the cell membrane, and the formation of a signaling complex with the Src family kinase Lyn.

Experimental Workflow Overview

The process of identifying and characterizing conserved epitopes is a multi-step endeavor that combines wet-lab experiments with computational analysis.

Caption: Workflow for HIV-1 epitope conservation analysis.

This technical guide provides a foundational resource for researchers dedicated to combating the HIV-1 pandemic. The high degree of conservation in the 254-274 epitope of gp120 presents a compelling target, and the detailed protocols and conceptual frameworks provided herein are intended to accelerate the development of next-generation HIV-1 therapies and vaccines.

The Biological Activity of Synthetic HIV gp120 (254-274) Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus (HIV) envelope glycoprotein gp120 is a critical component in the viral entry process, mediating attachment to host cells via the CD4 receptor and a coreceptor, typically CCR5 or CXCR4. The conserved region spanning amino acids 254-274 of gp120, located within the C2 domain, has garnered significant interest as a potential target for therapeutic and vaccine development. This technical guide provides a comprehensive overview of the biological activity of synthetic peptides corresponding to this region, with a focus on their immunogenicity, role in viral neutralization, and induction of cellular signaling pathways.

Data Presentation

Quantitative data on the direct biological activity of the synthetic HIV gp120 (254-274) peptide, such as experimentally determined IC50 and Kd values, are not extensively available in the public domain. However, computational predictions and qualitative experimental findings provide valuable insights into its potential efficacy.

Table 1: Predicted Inhibitory Concentration of a gp120 Peptide Analogue

| Peptide ID | Sequence | Predicted IC50 (mM) | Prediction Model |

| P2 | (Sequence within the 254-274 region) | 0.09 - 0.13 | QSAR Model |

Note: The IC50 values presented are based on in silico quantitative structure-activity relationship (QSAR) modeling and have not been experimentally validated for the specific synthetic gp120 (254-274) peptide.[1]

Experimental Protocols

The following are representative protocols for assessing the biological activity of synthetic HIV gp120 (254-274) peptides, based on established methodologies in HIV research.

Peptide Synthesis

Synthetic HIV gp120 (254-274) peptides can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity confirmed by mass spectrometry.

HIV-1 Neutralization Assay (TZM-bl Reporter Cell Line)

This assay measures the ability of the synthetic peptide to neutralize HIV-1 infection in vitro.

Cell Line: TZM-bl cells (HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes).

Protocol:

-

Seed TZM-bl cells in 96-well flat-bottom plates and incubate overnight.

-

Prepare serial dilutions of the synthetic HIV gp120 (254-274) peptide in cell culture medium.

-

Pre-incubate a known infectious dose of a laboratory-adapted or pseudotyped HIV-1 strain with the peptide dilutions for 1 hour at 37°C.

-

Add the virus-peptide mixture to the TZM-bl cells.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by determining the peptide concentration that results in a 50% reduction in luciferase activity compared to virus-only controls.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

This protocol is designed to assess the ability of antibodies induced by the peptide to bind to gp120.

Protocol:

-

Coat 96-well microtiter plates with the synthetic HIV gp120 (254-274) peptide overnight at 4°C.

-

Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% non-fat dry milk) for 1-2 hours at room temperature.

-

Add diluted serum samples (from immunized animals or human patients) to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plates.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) and incubate for 1 hour at room temperature.

-

Wash the plates.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Apoptosis Induction Assay

This assay determines the ability of the synthetic peptide to induce apoptosis in target cells.

Cell Lines: Jurkat T-cells, H9 T-cell lymphoma cells, or peripheral blood mononuclear cells (PBMCs).

Protocol:

-

Culture the target cells in appropriate media.

-

Treat the cells with varying concentrations of the synthetic HIV gp120 (254-274) peptide for a specified period (e.g., 24-48 hours).

-

Harvest the cells and stain with apoptosis markers such as Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Alternatively, caspase activity (e.g., caspase-3, -8, -9) can be measured using commercially available colorimetric or fluorometric assays.

Intracellular Calcium Mobilization Assay

This assay measures the peptide's ability to induce an increase in intracellular calcium concentration.

Cell Lines: T-cell lines (e.g., Jurkat) or primary lymphocytes.

Protocol:

-

Load the target cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash the cells to remove extracellular dye.

-

Establish a baseline fluorescence reading using a fluorometer or a fluorescence microscope.

-

Add the synthetic HIV gp120 (254-274) peptide to the cells.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

Signaling Pathways

The interaction of the HIV gp120 protein, including the 254-274 region, with host cell receptors can trigger intracellular signaling cascades that influence cell fate and function.

Apoptosis Signaling Pathway

The gp120 protein can induce apoptosis in both infected and uninfected bystander T-cells. This process can be initiated through the engagement of the CXCR4 coreceptor, leading to the activation of pro-apoptotic pathways.

References

Conformational Plasticity of the HIV-1 gp120 (254-274) Fragment: A Technical Guide to NMR and Molecular Dynamics Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of the HIV-1 envelope glycoprotein gp120 fragment spanning residues 254-274. This conserved region is of significant interest in HIV research due to its "immunosilent" nature within the full protein, yet its immunogenic potential as an isolated fragment. Understanding its structural dynamics is crucial for the development of novel vaccine candidates and therapeutic inhibitors.[1]

The conformational behavior of this peptide is highly dependent on its environment, showcasing remarkable structural plasticity. This guide synthesizes findings from Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations to elucidate the peptide's structure in various solvent media, mimicking different biological environments.

Conformational Summary of gp120 (254-274)

The gp120 (254-274) peptide exhibits distinct secondary structures depending on the solvent, as determined by NMR and MD simulations. In an aqueous environment (water at pH 4.5), the peptide predominantly adopts a β-sheet conformation. When solubilized in dimethyl sulfoxide (DMSO-d6), a common solvent for NMR studies that can mimic aspects of the membrane-proximal environment, the fragment forms a type I β-turn centered around the Val9-Ser10-Thr11-Gln12 residues. In a more hydrophobic and helix-inducing environment, such as hexafluoroacetone (HFA), the peptide transitions to a helical structure from Ile5 to Gln12, with the remainder of the peptide in a random coil.[1] It has been suggested that the β-turn observed in DMSO may serve as an initiation site for helix formation.[1]

Table 1: Solvent-Dependent Conformations of gp120 (254-274)

| Solvent System | Predominant Conformation | Affected Residue Range | Reference |

| Water (pH 4.5) | β-Sheet | Not specified in abstract | [1] |

| DMSO-d6 | Type I β-Turn | Val9-Ser10-Thr11-Gln12 | [1] |

| Hexafluoroacetone (HFA) | Helix | Ile5-Gln12 |

Experimental and Computational Workflow

The conformational analysis of the gp120 (254-274) peptide involves a multi-stage process, beginning with the synthesis of the peptide and culminating in the structural elucidation through the integration of NMR and MD data.

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for peptide conformational analysis. Specific parameters from the primary study on gp120 (254-274) were not available in the accessed literature.

Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide MBHA for a C-terminal amide). Swell the resin in a non-polar solvent like dichloromethane (DCM), followed by washes with dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a 20% piperidine in DMF solution.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIEA). Add the activated amino acid to the resin and allow the reaction to proceed to completion.

-

Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the gp120 (254-274) sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Spectroscopy

-

Sample Preparation: Dissolve the lyophilized, purified peptide in the desired solvent (H₂O/D₂O 9:1, DMSO-d6, or HFA) to a concentration of approximately 1-5 mM. Adjust the pH for aqueous samples (e.g., to 4.5).

-

Data Acquisition: Acquire a series of two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly for assigning side-chain protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing the distance constraints crucial for 3D structure determination. A mixing time of 200-400 ms is typically used.

-

-

Data Processing: Process the raw NMR data using software such as TopSpin or NMRPipe. This involves Fourier transformation, phase correction, and baseline correction.

-

Resonance Assignment: Use the TOCSY and COSY spectra to identify the individual amino acid spin systems and the NOESY spectrum to sequentially connect them along the peptide backbone.

-

Constraint Extraction:

-

Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum and calibrate them to derive upper distance bounds between protons.

-

Dihedral Angle Restraints: Measure the ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) backbone dihedral angle using the Karplus equation.

-

Molecular Dynamics (MD) Simulation Protocol

-

Initial Structure: Generate an initial structure of the gp120 (254-274) peptide. This can be an extended conformation or a structure derived from preliminary NMR analysis.

-

System Setup:

-

Force Field: Choose a suitable force field for biomolecular simulations, such as AMBER or GROMOS.

-

Solvation: Place the peptide in a periodic box of the appropriate solvent (e.g., TIP3P water, or a pre-equilibrated box of DMSO).

-

Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.

-

-

Energy Minimization: Perform energy minimization using an algorithm like steepest descent to remove any steric clashes or unfavorable geometries in the initial setup.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the peptide atoms. This allows the solvent to relax around the peptide.

-

Production Run: Remove the restraints and run the simulation for a sufficient duration (e.g., hundreds of nanoseconds) to sample the conformational space of the peptide adequately.

-

Trajectory Analysis: Analyze the resulting trajectory to understand the peptide's dynamics.

Quantitative Data Summary

The following tables represent typical quantitative data obtained from NMR and MD studies for peptide conformational analysis.

Table 2: Representative NMR Resonance Assignments (¹H ppm)

(Note: These are hypothetical values for illustration purposes)

| Residue | HN | Hα | Hβ | Other |

| Thr2 | 8.31 | 4.35 | 4.21 | γ-CH₃: 1.20 |

| His3 | 8.50 | 4.65 | 3.15, 3.25 | δ2: 7.80, ε1: 8.70 |

| Gly4 | 8.42 | 3.97, 3.90 | - | - |

| Ile5 | 8.15 | 4.18 | 1.90 | γ-CH₂: 1.45, 1.18; δ-CH₃: 0.91; γ-CH₃: 0.89 |

| Arg6 | 8.22 | 4.30 | 1.91, 1.80 | γ-CH₂: 1.68; δ-CH₂: 3.20; ε-NH: 7.30 |

Table 3: Key NOE Distance Restraints

(Note: These are illustrative examples based on expected secondary structures)

| Residue i | Proton 1 | Residue j | Proton 2 | Distance (Å) | Implied Structure |

| Val9 | HN | Ser10 | HN | d(i, i+1) < 3.5 | Turn/Helix |

| Val9 | Hα | Gln12 | HN | dαN(i, i+3) < 3.5 | Type I/II Turn |

| Ile5 | HN | Val9 | HN | dNN(i, i+4) < 4.0 | Helix |

| Leu13 | Hα | Ala20 | Hα | dαα(i, j) < 4.5 | β-Sheet (inter-strand) |

Table 4: Molecular Dynamics Simulation Parameters

(Note: These are typical parameters for a peptide simulation)

| Parameter | Value |

| Software | GROMACS / AMBER |

| Force Field | AMBER ff14SB / GROMOS96 54a7 |

| Water Model | TIP3P / SPC |

| Box Type | Cubic / Rhombic Dodecahedron |

| Simulation Time | 500 ns |

| Temperature | 300 K (V-rescale thermostat) |

| Pressure | 1 bar (Parrinello-Rahman barostat) |

| Integration Time Step | 2 fs |

Conclusion

The conformational analysis of the gp120 (254-274) peptide fragment reveals a structurally dynamic molecule whose conformation is exquisitely sensitive to its solvent environment. The observed transitions between β-sheet, β-turn, and helical structures underscore the challenge in designing immunogens that can effectively mimic a specific, biologically relevant conformation. The combined approach of high-resolution NMR spectroscopy and computational MD simulations provides a powerful paradigm for characterizing such flexible peptides. This detailed structural knowledge is invaluable for guiding the rational design of peptide-based vaccines and therapeutics aimed at targeting the HIV-1 envelope glycoprotein.

References

The role of the gp120 (254-274) fragment in HIV infectivity

An In-depth Technical Guide to the Role of the gp120 (254-274) Fragment in HIV Infectivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human immunodeficiency virus (HIV) envelope glycoprotein, gp120, is central to viral entry into host cells. Within this protein lies a highly conserved fragment, spanning amino acids 254-274 in the second conserved domain (C2), that plays a pivotal, yet complex, role in infectivity. While behaving as 'immunosilent' within the native gp120 protein, this fragment becomes 'immunoreactive' and functionally critical following the initial binding of gp120 to the host cell's CD4 receptor.[1][2] Evidence indicates that the gp120 (254-274) region is essential for post-binding events that lead to viral entry, including the activation of the gp41 fusion domain.[1][3] Furthermore, the isolated peptide demonstrates significant biological activity, inducing nitric oxide (NO) production and promoting apoptosis in peripheral blood mononuclear cells (PBMCs).[4] This guide provides a comprehensive analysis of the structural characteristics, functional roles, and cellular impacts of the gp120 (254-274) fragment, consolidating key quantitative data and experimental methodologies to inform future research and therapeutic development.

Introduction to the gp120 (254-274) Fragment

HIV-1 entry is a multi-step process initiated by the binding of the gp120 surface glycoprotein to the CD4 receptor on target T-cells. This initial interaction triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, typically CXCR4 or CCR5. The subsequent gp120-coreceptor interaction facilitates further structural rearrangements, ultimately activating the gp41 transmembrane glycoprotein to mediate the fusion of viral and cellular membranes.

The gp120 (254-274) fragment, with the sequence Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu, resides in the C2 domain of gp120. This region is highly conserved across various HIV strains, suggesting a functionally indispensable role. Its importance is underscored by the ability of antibodies raised against this peptide to neutralize multiple HIV isolates in vitro. These antibodies do not block the initial virus-to-CD4 binding but rather inhibit a subsequent step in the entry process, highlighting the fragment's role in a post-attachment phase of infection.

Structural Characteristics and Conformational Plasticity

The structure of the gp120 (254-274) peptide is not fixed but exhibits remarkable conformational plasticity depending on its environment, a feature that may be crucial to its function. Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) simulations have revealed that its structure is highly sensitive to the solvent.

-

In water (pH 4.5): The peptide adopts a β-sheet conformation.

-

In DMSO-d6: It forms a type I β-turn.

-

In hexafluoroacetone (HFA): The peptide transitions to a helical structure.

This inherent flexibility suggests that the fragment may adopt different conformations during the dynamic process of viral entry, possibly initiated by a β-turn that seeds the formation of a helix upon interaction with the cellular or viral membrane environment.

Cellular Signaling and Pathogenic Effects

Beyond its structural role in viral entry, the gp120 (254-274) fragment exerts direct biological effects on host immune cells, contributing to HIV pathogenesis. Studies using synthetic peptides have shown that this fragment can induce apoptosis and stimulate the production of nitric oxide (NO), a key signaling and effector molecule in the immune system.

Induction of Nitric Oxide Production and Apoptosis

When incubated with peripheral blood mononuclear cells (PBMCs), the gp120 (254-274) fragment is a potent inducer of both NO and apoptosis. Compared to other gp120 fragments, the 254-274 region (referred to as F1 in the study) was the most significant contributor to both effects. This suggests a mechanism by which HIV can induce bystander cell death and immune dysregulation, even in uninfected cells, contributing to the characteristic CD4+ T-cell depletion seen in AIDS. The broader gp120 protein is known to trigger apoptosis through CXCR4 by activating a mitochondrial-dependent pathway involving caspase-9 and -3, a process that is independent of Fas signaling.

Quantitative Data Summary

Quantitative analysis of the biological activity of the gp120 (254-274) fragment is crucial for understanding its potency and potential as a therapeutic target. The available data primarily focuses on its effects on nitric oxide production.

| Parameter | Cell Type | Time Point | Result | Concentration | Reference |

| Nitric Oxide Production | PBMCs | 24 hours | 1.9-fold increase over control | 400 nM | |

| Nitric Oxide Production | PBMCs | 72 hours | 1.5-fold increase over control | 400 nM | |

| Apoptosis Induction | PBMCs | 72 hours | Most significant contribution among fragments tested | 400 nM |

Key Experimental Methodologies

Reproducible and standardized protocols are essential for studying the gp120 (254-274) fragment. Below are detailed methodologies for key experiments cited in the literature.

Nitric Oxide Production and Apoptosis Assay in PBMCs

This protocol is adapted from studies investigating the immunomodulatory effects of gp120 fragments.

Objective: To quantify nitric oxide production and detect apoptosis in human PBMCs following exposure to the gp120 (254-274) peptide.

Materials:

-

Ficoll-Paque for PBMC isolation

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Synthetic gp120 (254-274) peptide (≥95% purity)

-

Griess Reagent for NO measurement

-

In situ hybridization kit for apoptosis detection (e.g., TUNEL assay)

-

Lipopolysaccharide (LPS) (optional, as a co-stimulant)

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in RPMI 1640 supplemented with 10% FBS.

-

Incubation: Plate the cells and add the gp120 (254-274) peptide to a final concentration of 400 nM. Set up control wells with no peptide. For co-stimulation experiments, add LPS (1 µg/mL).

-

Time Points: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 and 72 hours.

-

Supernatant Collection: At each time point, centrifuge the plates and carefully collect the supernatant for NO analysis. Store at -80°C if not used immediately.

-

Nitric Oxide Assay: Measure nitrite concentration in the supernatant using the Griess Reagent, as nitrite is a stable product of NO.

-

Apoptosis Detection: Process the cell pellets for apoptosis detection using an in situ hybridization method like TUNEL, which labels DNA strand breaks. Analyze via microscopy or flow cytometry.

Conformational Analysis by NMR Spectroscopy

This protocol outlines a general approach for studying peptide structure in solution, based on methods used for HIV envelope fragments.

Objective: To determine the secondary structure of the gp120 (254-274) peptide under different solvent conditions.

Materials:

-

Lyophilized, isotopically labeled (¹⁵N and/or ¹³C) gp120 (254-274) peptide

-

NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5)

-

Deuterium oxide (D₂O)

-

Solvents for testing (e.g., DMSO-d6, HFA)

-

High-field NMR spectrometer (≥600 MHz)

Procedure:

-

Sample Preparation: Dissolve the labeled peptide to a final concentration of 0.5-2 mM in the desired NMR buffer containing 10% D₂O. Prepare separate samples for each solvent condition to be tested.

-

Data Acquisition:

-

Acquire a 1D proton spectrum to confirm sample integrity.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum to obtain a "fingerprint" of the peptide's backbone amides.

-

Acquire 2D TOCSY and NOESY spectra to aid in amino acid spin system assignment and to obtain through-space proton distance restraints, respectively.

-

-

Interaction Studies (Optional): To study binding, titrate an unlabeled binding partner into the labeled peptide sample and record a series of ¹H-¹⁵N HSQC spectra. Chemical shift perturbations will indicate residues at the binding interface.

-

Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a 3D structural ensemble of the peptide using software like CYANA or XPLOR-NIH.

Conclusion and Future Directions

The gp120 (254-274) fragment is a highly conserved, structurally dynamic region of the HIV envelope that is critical for a post-CD4 binding step in viral entry. Its ability to switch from an 'immunosilent' to an 'immunoreactive' state suggests it is a key component of the conformational machinery leading to membrane fusion. Furthermore, its capacity to induce nitric oxide production and apoptosis in immune cells highlights a direct role in HIV pathogenesis beyond facilitating viral entry.

Despite this knowledge, significant questions remain. The precise cellular binding partner for this fragment during the post-attachment phase has not been definitively identified. Elucidating the specific receptor and the complete downstream signaling cascade it triggers is a critical next step. Such knowledge would not only deepen our understanding of HIV-induced immune dysfunction but could also expose novel targets for therapeutic intervention. The development of small molecules or peptide-based inhibitors that specifically block the function of the 254-274 region could represent a promising strategy for a new class of HIV entry inhibitors.

References

- 1. Conformational study of fragments of envelope proteins (gp120: 254-274 and gp41: 519-541) of HIV-1 by NMR and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Second conserved domain of gp120 is important for HIV infectivity and antibody neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]